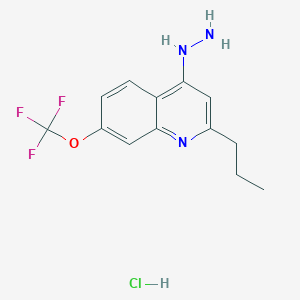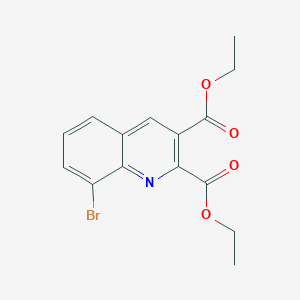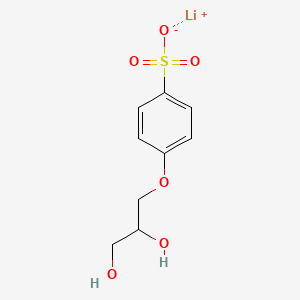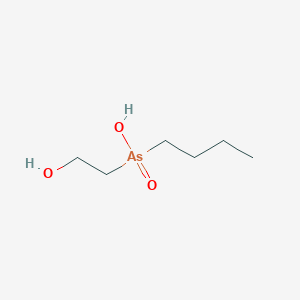![molecular formula C6H10CuN2O4 B13741842 Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]- CAS No. 32575-57-8](/img/structure/B13741842.png)
Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-, also known as ethylenediaminetetraacetate-copper-ammonia complex, is a coordination compound where copper is chelated by ethylenediaminetetraacetic acid (EDTA). This compound is known for its stability and versatility in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves the reaction of copper(II) salts with ethylenediaminetetraacetic acid (EDTA) in the presence of ammonia. The reaction is carried out in an aqueous medium, and the pH is adjusted to ensure the complete formation of the complex. The general reaction can be represented as follows:
Cu2++EDTA4−+2NH3→Cu(EDTA)(NH3)2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the dissolution of copper(II) salts in water, followed by the addition of EDTA and ammonia. The mixture is stirred and heated to facilitate the reaction, and the pH is carefully monitored and adjusted. The resulting complex is then purified through filtration and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation-Reduction Reactions: Copper, []- can undergo redox reactions where the copper ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ammonia ligands in the complex can be substituted by other ligands such as water, chloride, or other donor molecules.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Chloride ions, water, other amines.
Major Products Formed
Oxidation: Formation of higher oxidation state copper complexes.
Reduction: Formation of lower oxidation state copper complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its ability to stabilize transition states and intermediates.
Biology: Employed in studies involving metalloproteins and enzymes where copper plays a crucial role in biological processes.
Medicine: Investigated for its potential therapeutic properties, including its use in antimicrobial and anticancer treatments.
Industry: Utilized in electroplating, water treatment, and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism by which Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- exerts its effects involves the coordination of copper ions with the EDTA ligand. This chelation stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets include enzymes and proteins that require copper as a cofactor. The pathways involved often relate to redox reactions and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Copper disodium EDTA: Similar in structure but with sodium ions instead of ammonia.
Copper diammonium EDTA: Another variant with different stoichiometry and ligand arrangement.
Copper(II) sulfate: A simpler copper compound used in various applications but lacks the chelation stability of the EDTA complex.
Uniqueness
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is unique due to its high stability, versatility in forming complexes, and ability to participate in a wide range of chemical reactions. Its chelation with EDTA provides enhanced stability and reactivity compared to simpler copper compounds.
Propiedades
Número CAS |
32575-57-8 |
|---|---|
Fórmula molecular |
C6H10CuN2O4 |
Peso molecular |
237.70 g/mol |
Nombre IUPAC |
copper;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cu/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
GIPZFCUJUUCMKT-UHFFFAOYSA-L |
SMILES canónico |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cu+2] |
Números CAS relacionados |
5657-17-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)

![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)



